

Application Notes and Protocols for In Vitro Studies with GSK805

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK805 is a potent and orally bioavailable small molecule inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORyt). RORyt is a nuclear receptor that functions as a master regulator of T helper 17 (Th17) cell differentiation and the production of proinflammatory cytokines, most notably Interleukin-17 (IL-17). The dysregulation of the Th17 pathway is a key factor in the pathogenesis of various autoimmune and inflammatory diseases. By inhibiting RORyt, **GSK805** effectively suppresses the transcriptional activation of genes crucial for Th17 cell function, thereby reducing IL-17 production and mitigating inflammatory responses. These properties make **GSK805** a valuable tool for in vitro research into Th17-mediated diseases and a potential therapeutic candidate.

Mechanism of Action

GSK805 functions as an inverse agonist of RORyt. It binds to the ligand-binding domain of the RORyt protein, preventing its interaction with coactivator proteins that are necessary for the initiation of gene transcription. This inhibition of RORyt's transcriptional activity leads to a downstream reduction in the expression of its target genes, including IL17A, IL17F, and IL23R. The primary cellular effect of **GSK805** is the inhibition of the differentiation of naïve CD4+ T cells into pro-inflammatory Th17 cells.



Data Presentation

In Vitro Potency and Activity of GSK805

Parameter	Assay Type	Cell Line/System	Value	Reference
pIC50	RORyt Inhibition	Biochemical Assay	8.4	[1]
pIC50	Th17 Cell Differentiation	Primary Human Cells	>8.2	[1]
Effective Concentration	IL-17 Production Inhibition	Murine Naïve CD4+ T Cells	0.5 μΜ	[2]
Effective Concentration	α-SMA Expression Reduction	LX-2 Human Hepatic Stellate Cells	0.3 μΜ	N/A

Experimental Protocols In Vitro Th17 Cell Differentiation Assay

This protocol describes the differentiation of naïve CD4+ T cells into Th17 cells and the assessment of the inhibitory effect of **GSK805** on this process.

Materials and Reagents:

- Naïve CD4+ T cells (murine or human)
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- L-Glutamine
- 2-Mercaptoethanol



- Anti-CD3 antibody (plate-bound)
- Anti-CD28 antibody (soluble)
- Recombinant Human TGF-β1
- Recombinant Human IL-6
- Recombinant Human IL-23
- Anti-IFN-y antibody
- Anti-IL-4 antibody
- GSK805
- DMSO (vehicle control)
- Cell stimulation cocktail (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)
- Brefeldin A
- Fixation/Permeabilization Buffer
- PE-conjugated anti-IL-17A antibody
- Flow cytometer

- Preparation of Cell Culture Plates:
 - \circ Coat 96-well flat-bottom plates with anti-CD3 antibody (e.g., 1-5 μ g/mL in PBS) overnight at 4°C.
 - Wash the plates twice with sterile PBS before use.
- Isolation of Naïve CD4+ T Cells:



- Isolate naïve CD4+ T cells from peripheral blood mononuclear cells (PBMCs) or spleen using a commercially available negative selection kit.
- · Cell Culture and Differentiation:
 - Prepare complete RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-Glutamine, and 50 μM 2-Mercaptoethanol.
 - Resuspend the isolated naïve CD4+ T cells in the complete medium.
 - Add soluble anti-CD28 antibody (e.g., 1-2 μg/mL) to the cell suspension.
 - Prepare the Th17 polarizing cytokine cocktail in the complete medium:
 - TGF-β1 (e.g., 1-5 ng/mL)
 - IL-6 (e.g., 20-50 ng/mL)
 - IL-23 (e.g., 10-20 ng/mL)
 - Anti-IFN-γ antibody (e.g., 10 µg/mL)
 - Anti-IL-4 antibody (e.g., 10 μg/mL)
 - Prepare serial dilutions of GSK805 in the Th17 polarizing medium. A final DMSO concentration should be kept below 0.1%. Include a vehicle control (DMSO only).
 - Plate the naïve CD4+ T cells at a density of 1-2 x 10⁵ cells/well in the anti-CD3 coated plates.
 - Add the Th17 polarizing medium containing the different concentrations of GSK805 or vehicle control to the respective wells.
 - Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.
- Intracellular Cytokine Staining for IL-17A:
 - On the final day of culture, restimulate the cells by adding a cell stimulation cocktail (containing PMA and Ionomycin) and Brefeldin A for 4-6 hours.



- Harvest the cells and wash with PBS.
- Stain for surface markers if desired (e.g., CD4).
- Fix and permeabilize the cells using a commercial fixation/permeabilization buffer according to the manufacturer's instructions.
- Stain the cells with a PE-conjugated anti-IL-17A antibody.
- Wash the cells and resuspend in FACS buffer.
- Acquire the samples on a flow cytometer and analyze the percentage of IL-17A positive cells within the CD4+ T cell population.

LX-2 Hepatic Stellate Cell Activation Assay

This protocol is for assessing the effect of **GSK805** on the activation of human hepatic stellate cells (LX-2), a key process in liver fibrosis. Activation is monitored by the expression of α -smooth muscle actin (α -SMA).

Materials and Reagents:

- LX-2 human hepatic stellate cell line
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- GSK805
- DMSO (vehicle control)
- TGF-β1 (as a pro-fibrotic stimulus, optional)
- RIPA buffer
- Protease inhibitor cocktail



- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibody: anti-α-SMA
- Primary antibody: anti-β-actin (loading control)
- · HRP-conjugated secondary antibody
- Chemiluminescent substrate

- Cell Culture:
 - Culture LX-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
- Treatment with GSK805:
 - Seed LX-2 cells in 6-well plates and allow them to adhere and reach 60-70% confluency.
 - Starve the cells in serum-free DMEM for 24 hours.
 - Prepare different concentrations of GSK805 in serum-free DMEM. A final DMSO concentration should be kept below 0.1%. Include a vehicle control (DMSO only).
 - (Optional) To induce a strong fibrotic response, co-treat with a pro-fibrotic stimulus like TGF-β1 (e.g., 5 ng/mL).
 - Treat the cells with the prepared media for 24-48 hours.
- Western Blot for α-SMA:
 - Lyse the cells with RIPA buffer containing a protease inhibitor cocktail.



- Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
- Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary anti- α -SMA antibody overnight at 4°C.
- · Wash the membrane with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
- Quantify the band intensities using densitometry software.

RORyt Ligand Binding Assay (FRET-based)

This protocol provides a general framework for a Fluorescence Resonance Energy Transfer (FRET)-based assay to measure the binding of **GSK805** to the RORyt ligand-binding domain (LBD).

Principle:

This assay measures the proximity between a donor fluorophore-labeled RORyt-LBD and an acceptor fluorophore-labeled coactivator peptide. When an inhibitor like **GSK805** binds to the RORyt-LBD, it can induce a conformational change that disrupts the interaction with the coactivator peptide, leading to a decrease in the FRET signal.

Materials and Reagents:

Recombinant RORyt-LBD (e.g., GST-tagged)



- Biotinylated coactivator peptide (e.g., from SRC1/NCoA-1)
- Terbium-cryptate labeled anti-GST antibody (Donor)
- Streptavidin-d2 (Acceptor)
- GSK805
- DMSO
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)
- 384-well low-volume black plates
- · TR-FRET plate reader

- Reagent Preparation:
 - Prepare serial dilutions of GSK805 in DMSO and then dilute in assay buffer.
 - Prepare a solution of RORyt-LBD and biotinylated coactivator peptide in assay buffer.
 - Prepare a detection mixture of Terbium-cryptate labeled anti-GST antibody and Streptavidin-d2 in assay buffer.
- Assay Protocol:
 - \circ Add a small volume (e.g., 2 μ L) of the **GSK805** dilutions or DMSO (vehicle control) to the wells of a 384-well plate.
 - Add the RORyt-LBD and coactivator peptide mixture (e.g., 4 μL) to the wells.
 - Incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for binding.
 - Add the detection mixture (e.g., 4 μL) to the wells.



- Incubate for another period (e.g., 60-120 minutes) at room temperature, protected from light.
- · Data Acquisition:
 - Read the plate on a TR-FRET plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (donor) and ~665 nm (acceptor).
 - Calculate the FRET ratio (Acceptor emission / Donor emission).
 - Plot the FRET ratio against the log of the GSK805 concentration and fit the data to a fourparameter logistic equation to determine the IC50 value.

RORyt Reporter Gene Assay

This protocol outlines a cell-based reporter assay to measure the antagonist activity of **GSK805** on RORyt-mediated transcription.

Principle:

HEK293T cells are co-transfected with an expression vector for a GAL4 DNA-binding domain (DBD) fused to the RORyt ligand-binding domain (LBD) and a reporter plasmid containing a GAL4 upstream activating sequence (UAS) driving the expression of a luciferase gene. Activation of RORyt leads to luciferase expression. **GSK805** will inhibit this process, resulting in a decreased luminescent signal.

Materials and Reagents:

- HEK293T cells
- DMEM with high glucose
- FBS
- Penicillin-Streptomycin
- Expression plasmid for GAL4(DBD)-RORyt(LBD)



- Reporter plasmid with GAL4 UAS-luciferase
- Control plasmid for transfection efficiency (e.g., Renilla luciferase)
- Transfection reagent (e.g., Lipofectamine 3000)
- GSK805
- DMSO
- Dual-Luciferase Reporter Assay System
- Luminometer

- · Cell Seeding:
 - Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
- Transfection:
 - On the following day, co-transfect the cells with the GAL4(DBD)-RORyt(LBD) expression plasmid, the GAL4 UAS-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
- · Compound Treatment:
 - Approximately 24 hours post-transfection, remove the transfection medium and replace it with fresh culture medium containing serial dilutions of **GSK805** or DMSO (vehicle control).
- Luciferase Assay:
 - After 18-24 hours of compound treatment, perform the dual-luciferase assay according to the manufacturer's instructions.



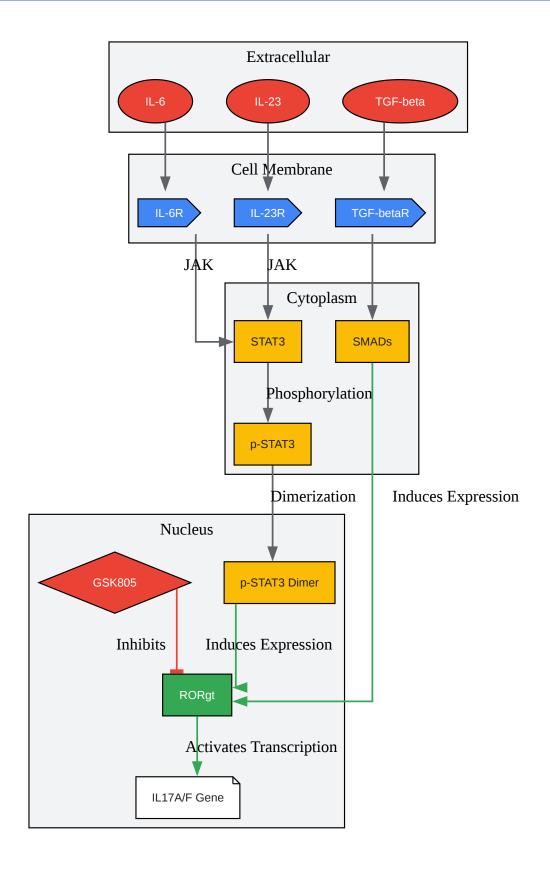
- Briefly, lyse the cells and measure the firefly luciferase activity in a luminometer.
- Then, add the Stop & Glo® reagent to quench the firefly luciferase reaction and measure the Renilla luciferase activity.

Data Analysis:

- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
- Plot the normalized luciferase activity against the log of the GSK805 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualization

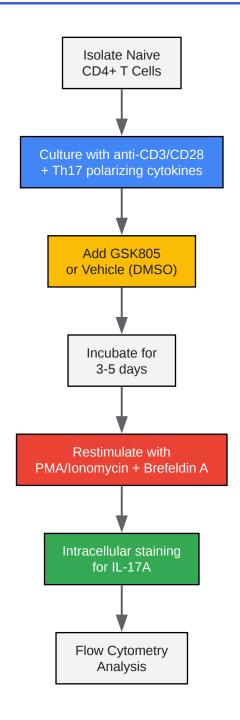




Click to download full resolution via product page

Caption: RORyt signaling pathway in Th17 cell differentiation.

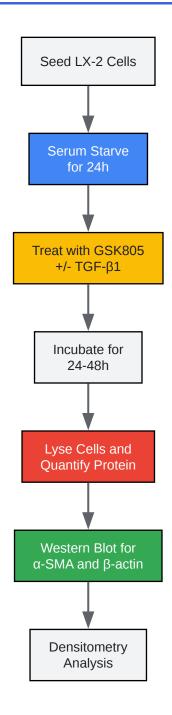




Click to download full resolution via product page

Caption: Workflow for in vitro Th17 differentiation assay.





Click to download full resolution via product page

Caption: Workflow for LX-2 cell activation assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule RORyt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vitro Studies with GSK805]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606167#gsk805-experimental-protocol-for-in-vitro-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com